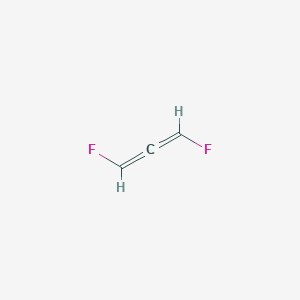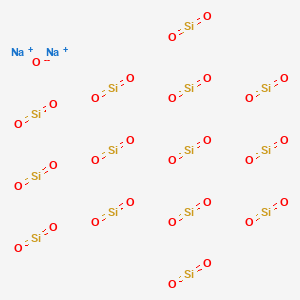![molecular formula C27H30O16 B1252354 7-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1252354.png)
7-[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodiosin, also known as Herbacetin-7-O-glucorhamnoside, is a flavonol glycoside found in the plant Rhodiola rosea. This compound is known for its antioxidant properties and has been studied for its potential health benefits. Rhodiosin is a derivative of herbacetin, a flavonoid with multiple hydroxyl groups that contribute to its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Rhodiosin can be synthesized through the glycosylation of herbacetin. The process involves the reaction of herbacetin with glucorhamnose under specific conditions to form the glycoside bond. The reaction typically requires the presence of a catalyst and is carried out in an organic solvent such as methanol or ethanol .
Industrial Production Methods: Industrial production of Rhodiosin involves the extraction of Rhodiola rosea plant material followed by purification processes. The plant material is first subjected to solvent extraction using ethanol or methanol. The extract is then purified using techniques such as column chromatography and high-performance liquid chromatography (HPLC) to isolate Rhodiosin .
Análisis De Reacciones Químicas
Types of Reactions: Rhodiosin undergoes various chemical reactions, including:
Oxidation: Rhodiosin can be oxidized to form quinones and other oxidation products.
Reduction: The compound can be reduced to form dihydroflavonols.
Substitution: Rhodiosin can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonols.
Substitution: Various substituted flavonol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reference compound in the study of flavonoid glycosides.
Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the formulation of dietary supplements and functional foods due to its health benefits
Mecanismo De Acción
Rhodiosin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits their damaging effects. Additionally, Rhodiosin has been shown to modulate signaling pathways involved in inflammation and apoptosis, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Rhodiosin is unique among flavonol glycosides due to its specific glycosylation pattern. Similar compounds include:
Herbacetin: The aglycone form of Rhodiosin, lacking the glycoside moiety.
Rhodionin: Another glycoside of herbacetin with a different sugar moiety.
Gossypetin: A flavonoid similar to herbacetin but with different hydroxylation patterns.
Rhodiosin stands out due to its specific combination of glucose and rhamnose sugars, which contribute to its distinct biological activities and potential health benefits .
Propiedades
Fórmula molecular |
C27H30O16 |
|---|---|
Peso molecular |
610.5 g/mol |
Nombre IUPAC |
7-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-15(31)25(43-26-21(37)19(35)16(32)13(7-28)41-26)22(38)27(39-8)40-12-6-11(30)14-18(34)20(36)23(42-24(14)17(12)33)9-2-4-10(29)5-3-9/h2-6,8,13,15-16,19,21-22,25-33,35-38H,7H2,1H3 |
Clave InChI |
WXBBQBYCUTXTJQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Sinónimos |
rhodiosin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1252281.png)

![methyl 4-[[5-hydroxy-4-[(E)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]sulfanyl]butanoate](/img/structure/B1252283.png)


![(1R,4aR,6aR,7R,9aR)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid](/img/structure/B1252286.png)

![(1S,4Z,12S,13S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1252289.png)
![[(8S,9R,13R,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1252293.png)

